7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure with a 7-[(2-methylprop-2-en-1-yl)oxy] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the reaction of a suitable chromen-2-one derivative with 2-methylprop-2-en-1-ol under specific conditions. One common method involves the use of a base catalyst such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the 7-[(2-methylprop-2-en-1-yl)oxy] group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like DMF or dichloromethane, and catalysts such as acids or bases.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituent.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
- 2-[(2-methylprop-2-en-1-yl)oxy]acetic acid
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
Comparison: Compared to these similar compounds, 7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the chromen-2-one moiety enhances its potential for various applications, particularly in medicinal chemistry and biological research.
Properties
IUPAC Name |
7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(2)8-15-11-5-3-10-4-6-13(14)16-12(10)7-11/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIJXQZJGQQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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